molecular formula C10H9NO6 B8387076 Methyl 2-hydroxy-7-nitro-2,3-dihydrobenzofuran-4-carboxylate

Methyl 2-hydroxy-7-nitro-2,3-dihydrobenzofuran-4-carboxylate

Cat. No. B8387076
M. Wt: 239.18 g/mol
InChI Key: OQYHLSZZZVONMP-UHFFFAOYSA-N
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Patent
US08691822B2

Procedure details

Methyl 2-hydroxy-7-nitro-2,3-dihydrobenzofuran-4-carboxylate 1e (2 g, 8.40 mmol) was suspended in 250 mL of 85% phosphoric acid, stirred for 10 minutes, puted into a 100° C. oil bath and stirred for another 20 minutes. The resulting reaction mixture was added with 50 mL of water, extracted with ethyl acetate (50 mL×3). The combined organic phase was washed with saturated sodium carbonate solution (50 mL×3) and saturated sodium chloride solution (50 mL×3) successively, then dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound methyl 7-nitrobenzofuran-4-carboxylate 1f (0.63 g, yield: 34.0%) as a light yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:6][C:5]2=[C:7]([C:14]([O:16][CH3:17])=[O:15])[CH:8]=[CH:9][C:10]([N+:11]([O-:13])=[O:12])=[C:4]2[O:3]1.O>P(=O)(O)(O)O>[N+:11]([C:10]1[CH:9]=[CH:8][C:7]([C:14]([O:16][CH3:17])=[O:15])=[C:5]2[C:4]=1[O:3][CH:2]=[CH:6]2)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1OC=2C(C1)=C(C=CC2[N+](=O)[O-])C(=O)OC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
P(O)(O)(O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
puted into a 100° C.
STIRRING
Type
STIRRING
Details
stirred for another 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×3)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated sodium carbonate solution (50 mL×3) and saturated sodium chloride solution (50 mL×3) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C2C=COC21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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